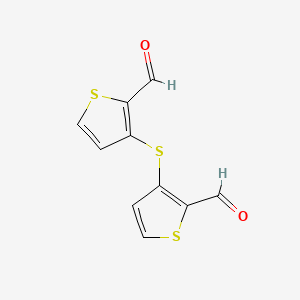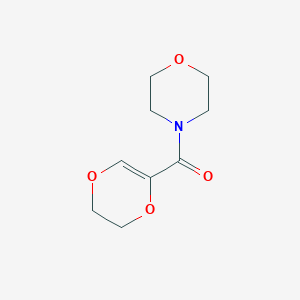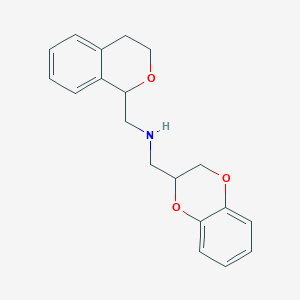
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and an isochroman-1-ylmethyl group linked through a methanamine bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine typically involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core and the isochroman-1-ylmethyl group, followed by their coupling through a methanamine linkage. Key steps may include:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Isochroman-1-ylmethyl Group: This involves the functionalization of isochroman derivatives, often through alkylation or acylation reactions.
Coupling Reaction: The final step involves the coupling of the two moieties through a methanamine bridge, typically using reductive amination or similar methodologies.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Conditions for substitution reactions may involve halogenating agents, Friedel-Crafts catalysts, or nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学的研究の応用
Chemistry: The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may serve as a probe or ligand in biochemical assays, particularly those involving enzyme interactions or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Its structural features may be useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic components.
作用機序
The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
類似化合物との比較
2,3-Dihydrobenzo[b][1,4]dioxin Derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their substituents.
Isochroman Derivatives: Compounds with the isochroman moiety but varying in their functional groups or linkages.
Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with tailored functionalities for specific applications.
特性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC名 |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine |
InChI |
InChI=1S/C19H21NO3/c1-2-6-16-14(5-1)9-10-21-19(16)12-20-11-15-13-22-17-7-3-4-8-18(17)23-15/h1-8,15,19-20H,9-13H2 |
InChIキー |
DEALWTNJDFBZRM-UHFFFAOYSA-N |
正規SMILES |
C1COC(C2=CC=CC=C21)CNCC3COC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


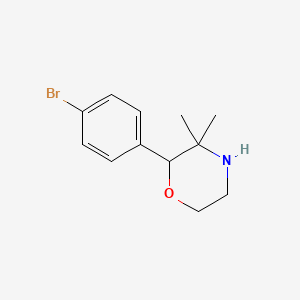
![7-(2-Bromoethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14886578.png)
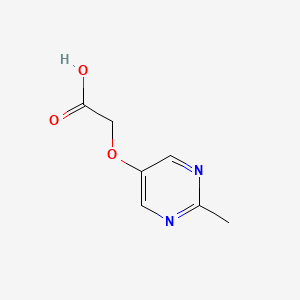
![Methyl (S)-6-methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B14886592.png)
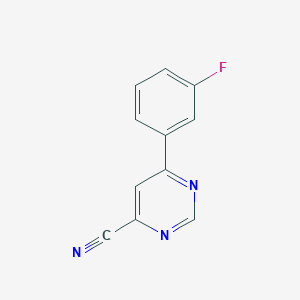

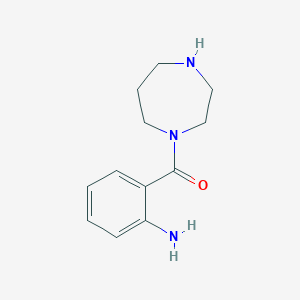
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
![3-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886622.png)

